molecular formula C23H28N4O3 B2451594 (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-91-4

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2451594
CAS No.: 942001-91-4
M. Wt: 408.502
InChI Key: AMTKWFHQVQVJKZ-LHLOQNFPSA-N
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Description

(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
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Scientific Research Applications

Inhibition of BRAF Kinase

This compound is structurally related to aryl phenyl ureas with a 4-quinazolinoxy substituent, identified as potent inhibitors of both mutant and wild-type BRAF kinase. Such compounds have shown efficacy in mouse tumor xenograft models following oral dosing, indicating their potential in cancer research and therapy (Holladay et al., 2011).

Biginelli-type Synthesis

The compound is related to research on the Biginelli-type synthesis, where the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds leads to novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This showcases its role in the development of new synthetic methodologies in organic chemistry (Kolosov et al., 2015).

Antiproliferative and Antioxidant Activities

Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, structurally similar to the query compound, were synthesized and evaluated for biological activity. These compounds displayed moderate to strong antiproliferative effects against various cancer cell lines and showed significant antioxidant activity, suggesting their utility in developing cancer therapeutics and antioxidant agents (Perković et al., 2016).

Synthesis and Biological Evaluation of Quinazoline Derivatives

Research on quinazoline derivatives, which are structurally related to the compound , has focused on their synthesis and biological evaluation, particularly as antimicrobial agents. This demonstrates the compound's relevance in the development of new antimicrobial drugs (Patel & Shaikh, 2011).

Development of Quinazolinone Analogues as Potent Antibacterials

A study aimed at determining the antibacterial activity of synthesized novel quinazolinone analogues, closely related to the query compound, against S. aureus and E. coli. The research underscores the potential of such compounds in addressing bacterial infections, paving the way for new antibacterial drug development (Dhokale et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the reaction of the resulting hydrazone with urea.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in ethanol to form the corresponding hydrazone.", "Step 2: Isolation of the hydrazone by filtration and washing with ethanol.", "Step 3: Reaction of the hydrazone with urea in ethanol under reflux to form the desired product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the product by recrystallization from ethanol." ] }

CAS No.

942001-91-4

Molecular Formula

C23H28N4O3

Molecular Weight

408.502

IUPAC Name

1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28)

InChI Key

AMTKWFHQVQVJKZ-LHLOQNFPSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC

solubility

not available

Origin of Product

United States

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